
Aluminium trilinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium trilinoleate is a chemical compound formed by the reaction of aluminium with linoleic acid. Linoleic acid is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils. This compound is known for its applications in various industrial processes, particularly in the production of coatings and inks due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium trilinoleate can be synthesized through the reaction of aluminium salts with linoleic acid. The process typically involves the following steps:
Preparation of Linoleic Acid Solution: Linoleic acid is dissolved in an appropriate solvent, such as ethanol or hexane.
Reaction with Aluminium Salts: Aluminium chloride or aluminium nitrate is added to the linoleic acid solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of this compound.
Purification: The resulting product is purified through filtration and washing to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Aluminium trilinoleate undergoes various chemical reactions, including:
Oxidation: Exposure to air or oxygen can lead to the oxidation of the linoleic acid moiety, forming peroxides and other oxidation products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminium hydroxide and linoleic acid.
Complexation: this compound can form complexes with other metal ions, affecting its solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures and in the presence of oxygen or air.
Hydrolysis: Occurs in aqueous environments, particularly under acidic or basic conditions.
Complexation: Involves the addition of metal salts or chelating agents.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and ketones.
Hydrolysis Products: Aluminium hydroxide and linoleic acid.
Complexes: Various metal-aluminium-linoleate complexes.
Scientific Research Applications
Aluminium trilinoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other aluminium-based compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of coatings, inks, and paints due to its ability to improve adhesion and durability.
Mechanism of Action
The mechanism of action of aluminium trilinoleate involves its interaction with cell membranes and proteins. The linoleic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. Aluminium ions can interact with proteins and enzymes, potentially altering their activity and function. These interactions can influence various cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Aluminium Stearate: Another aluminium-based compound used in coatings and lubricants.
Aluminium Palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Aluminium Oleate: Used in the production of soaps and detergents.
Uniqueness of Aluminium Trilinoleate: this compound is unique due to its polyunsaturated linoleic acid moiety, which imparts distinct chemical and physical properties. Its ability to undergo oxidation and form complexes with other metals makes it particularly valuable in various industrial and research applications.
Properties
CAS No. |
645-17-0 |
|---|---|
Molecular Formula |
C54H93AlO6 |
Molecular Weight |
865.3 g/mol |
IUPAC Name |
aluminum;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/3C18H32O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*7-6-,10-9-; |
InChI Key |
BEQTZCISVVHICR-VLKMOBIUSA-K |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Al+3] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


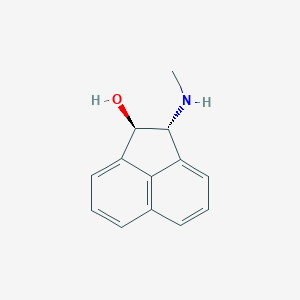
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
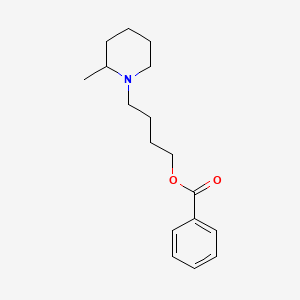
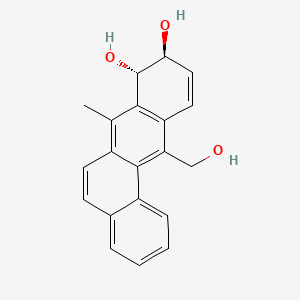
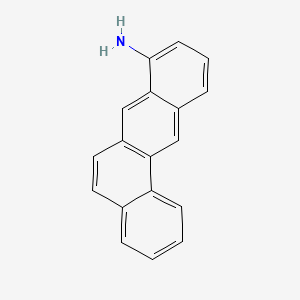
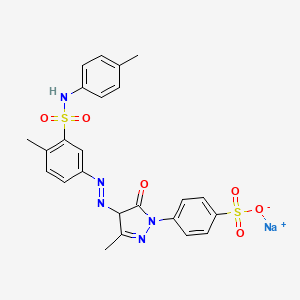
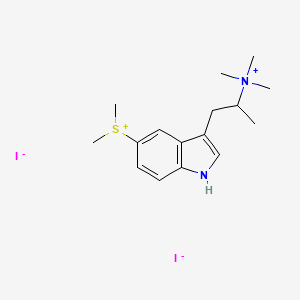
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
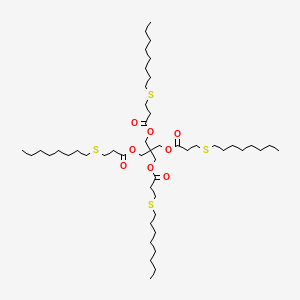
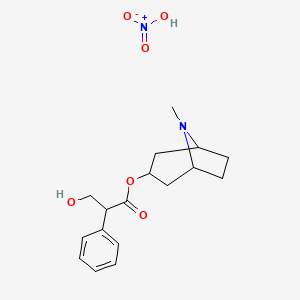


![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)

